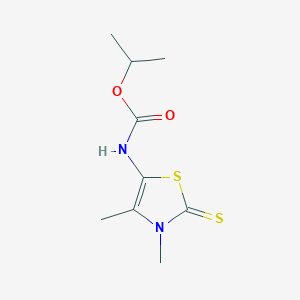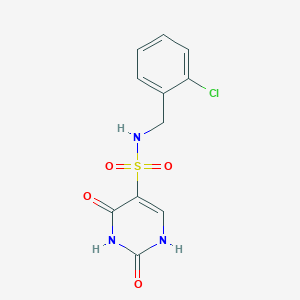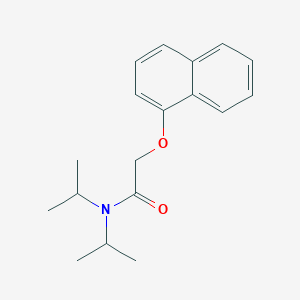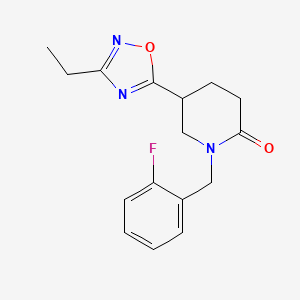![molecular formula C15H16N6OS B5636009 2-(1H-pyrazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5636009.png)
2-(1H-pyrazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a multifaceted molecule incorporating pyrazole, pyrimidine, and thiazole moieties. It represents a class of compounds of interest for their potential biological activities and serves as a scaffold for synthesizing various heterocyclic derivatives. These structural components are known for their roles in pharmaceutical chemistry, particularly for their antimicrobial properties and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of this compound involves strategic construction of the pyrazole, pyrimidine, and thiazole rings, often through multi-step synthetic pathways. For instance, the use of 3-oxo-N-(pyrimidin-2-yl)butanamide as a precursor in the synthesis of related derivatives highlights the compound's versatility in generating new heterocycles incorporating the pyrimidine ring, with some methods employing microwave irradiation for efficiency (Farag, Kheder, & Mabkhot, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of pyrazole, pyrimidine, and thiazole rings, which can influence the molecule's electronic and spatial configuration, affecting its reactivity and interaction with biological targets. Techniques like X-ray crystallography and spectral analysis (IR, NMR, and mass spectrometry) are crucial for confirming the structure of synthesized derivatives (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its functional groups, enabling it to undergo various chemical transformations. For example, its potential for cyclocondensation reactions can lead to the synthesis of new heterocyclic compounds, demonstrating its utility in creating diverse chemical entities with potential biological activities (Deohate & Palaspagar, 2020).
Propiedades
IUPAC Name |
2-pyrazol-1-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-2-12(21-8-4-7-19-21)14(22)18-9-11-10-23-15(20-11)13-16-5-3-6-17-13/h3-8,10,12H,2,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVGCSUYPIKKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CSC(=N1)C2=NC=CC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-[(5-methylisoxazol-3-yl)methyl]benzenesulfonamide](/img/structure/B5635935.png)
![2-[(4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5635943.png)
![3-[4-(2-amino-5-ethylpyrimidin-4-yl)piperazin-1-yl]phenol](/img/structure/B5635951.png)
![methyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5635959.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5635975.png)


![5-methyl-1'-[2-(methylthio)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5636010.png)


![5,5-dimethyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5636036.png)
![{3-allyl-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5636044.png)